4'-Chloro-3-(2,3-dimethylphenyl)propiophenone
Description
4'-Chloro-3-(2,3-dimethylphenyl)propiophenone is a chlorinated aromatic ketone characterized by a propiophenone backbone substituted with a chlorine atom at the 4' position of the benzoyl ring and a 2,3-dimethylphenyl group attached to the propanone chain.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO/c1-12-4-3-5-14(13(12)2)8-11-17(19)15-6-9-16(18)10-7-15/h3-7,9-10H,8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URDSAXPKIAGMGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CCC(=O)C2=CC=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644628 | |
| Record name | 1-(4-Chlorophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898769-44-3 | |
| Record name | 1-Propanone, 1-(4-chlorophenyl)-3-(2,3-dimethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898769-44-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Chlorophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chloro-3-(2,3-dimethylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The general reaction scheme is as follows:
Starting Materials: 4-Chlorobenzoyl chloride and 2,3-dimethylbenzene.
Catalyst: Aluminum chloride (AlCl3).
Solvent: Anhydrous dichloromethane (CH2Cl2).
Reaction Conditions: The reaction mixture is stirred at a low temperature (0-5°C) to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of 4’-Chloro-3-(2,3-dimethylphenyl)propiophenone can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4’-Chloro-3-(2,3-dimethylphenyl)propiophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or thiourea.
Major Products Formed
Oxidation: 4’-Chloro-3-(2,3-dimethylphenyl)benzoic acid.
Reduction: 4’-Chloro-3-(2,3-dimethylphenyl)propanol.
Substitution: 4’-Amino-3-(2,3-dimethylphenyl)propiophenone or 4’-Thio-3-(2,3-dimethylphenyl)propiophenone.
Scientific Research Applications
4’-Chloro-3-(2,3-dimethylphenyl)propiophenone has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 4’-Chloro-3-(2,3-dimethylphenyl)propiophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Variations
The compound’s key structural features—chlorine and dimethylphenyl substituents—significantly influence its physicochemical properties and reactivity. Below is a comparative analysis with closely related derivatives:
Table 1: Comparative Data for 4'-Chloro-3-(2,3-dimethylphenyl)propiophenone and Analogs
*Hypothetical molecular formula based on structural analogs.
Key Observations
Substituent Position and Electronic Effects: The 4'-chloro substitution in the target compound contrasts with analogs like 3'-chloro derivatives (e.g., 3'-Chloro-3-(2-methylphenyl)propiophenone), where chlorine placement alters electron withdrawal patterns. The 2,3-dimethylphenyl group introduces steric hindrance compared to mono-methyl or methoxy analogs, possibly reducing reactivity in coupling reactions .
Physical Properties: Methoxy-substituted analogs (e.g., 4'-Chloro-3-(4-methoxyphenyl)propiophenone) exhibit higher boiling points (421.2°C) due to increased polarity, whereas methyl groups (as in the target compound) contribute to hydrophobicity .
Halogenation Impact: Compounds with multiple halogens (e.g., 4'-Chloro-3-(3-chlorophenyl)-3'-fluoropropiophenone) show elevated molecular weights (~297.15 g/mol) and higher lipophilicity, which may enhance membrane permeability but also raise toxicity concerns .
Applications and Discontinuation: The discontinuation of 4'-chloro-3-(2,3-dimethylphenyl)-3'-fluoropropiophenone (CAS 7454-76-4) highlights regulatory or synthetic challenges, such as purification difficulties or undesirable side products . Structural isomers (e.g., 2'-chloro derivatives) are critical in optimizing pharmacophore configurations during drug development .
Biological Activity
4'-Chloro-3-(2,3-dimethylphenyl)propiophenone is an organic compound notable for its unique structural features and potential biological activities. With the molecular formula C₁₇H₁₇ClO and a molecular weight of 272.78 g/mol, this compound exhibits a chlorinated aromatic ring and a propiophenone moiety, which influence its reactivity and applications in various fields, including medicinal chemistry and organic synthesis . This article explores the biological activity of this compound, emphasizing its mechanisms, effects, and relevant research findings.
Chemical Structure
The compound features:
- A chlorine atom at the para position.
- A dimethyl-substituted phenyl group at the meta position.
These structural characteristics are crucial in determining its reactivity and biological interactions.
Biological Activity
Research indicates that this compound may exhibit several biological activities, particularly in the context of cancer research and enzyme inhibition.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of compounds with similar structures to this compound. For instance, certain derivatives have shown promising results as histone deacetylase (HDAC) inhibitors, which are vital in cancer treatment due to their role in regulating gene expression . The inhibition of HDACs can lead to increased acetylation of histones, promoting tumor suppressor gene expression.
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes. A study examining ketone derivatives revealed that structural modifications significantly impact their inhibitory activity against carboxylesterases . The presence of a chloro substituent may enhance binding affinity to these enzymes, suggesting that this compound could similarly exhibit enzyme inhibition characteristics.
Case Studies and Research Findings
Several studies provide insights into the biological activity of structurally related compounds:
- HDAC Inhibition : A series of bisthiazole-based compounds demonstrated significant HDAC inhibitory activity, leading to improved antiproliferative effects in cancer cell lines . The structure-activity relationship (SAR) analysis indicated that modifications similar to those found in this compound could yield potent inhibitors.
- Carboxylesterase Inhibition : Research utilizing quantitative structure-activity relationship (QSAR) models indicated that compounds with similar keto functionalities exhibited varying degrees of inhibition against human carboxylesterases . The findings suggested that the unique positioning of substituents in this compound could influence its biological activity.
Comparative Analysis with Similar Compounds
The following table summarizes compounds structurally related to this compound and their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4'-Chloro-3-(2,4-dimethylphenyl)propiophenone | Similar chlorinated structure | Potential anticancer activity |
| 2'-Chloro-3-(2,3-dimethylphenyl)propiophenone | Chlorine at different position | Variations in enzyme inhibition |
| 4'-Bromo-3-(2,3-dimethylphenyl)propiophenone | Bromine instead of chlorine | Differential biological activity due to halogen change |
Q & A
Q. What are the established synthetic routes for 4'-Chloro-3-(2,3-dimethylphenyl)propiophenone, and what are the critical reaction parameters?
The compound is typically synthesized via Friedel-Crafts acylation of 2,3-dimethylbenzene with 4-chloropropionyl chloride using AlCl₃ as a Lewis acid catalyst. Critical parameters include:
- Anhydrous conditions (≤0.1% H₂O) to prevent catalyst deactivation.
- Temperature control (0–5°C during reagent addition, 25°C for 12-hour reaction).
- Stoichiometric ratios (1:1.2 substrate:acyl chloride) for optimal yield. Post-synthesis, purification via silica gel chromatography (hexane:EtOAc 4:1) isolates the product. Alternative methods like Suzuki-Miyaura coupling may introduce substituted aryl groups, leveraging protocols from structurally related chlorinated ketones .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?
- ¹H/¹³C NMR : Expect aromatic protons at δ 7.2–7.8 ppm (split due to substituents) and methyl groups at δ 2.3–2.6 ppm.
- FT-IR : Strong carbonyl stretch at ~1680 cm⁻¹.
- XRD : For crystallographic confirmation, use SHELX software for refinement, which is standard for small-molecule structural analysis .
- HPLC-MS : Retention time and fragmentation patterns aid in purity assessment.
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Use NIOSH-approved respirators (PAC-1 level: 2.1 mg/m³) during bulk handling .
- Store separately from oxidizers in corrosion-resistant containers at ≤25°C.
- For spills, absorb with inert materials (e.g., diatomaceous earth) and dispose via incineration ≥850°C with alkaline scrubbers.
- Emergency skin contact protocols: Wash with 10% polyethylene glycol, followed by saline irrigation .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data arising from rotational isomers in this compound?
Rotational isomerism in the propiophenone moiety causes dynamic NMR effects. Mitigation strategies:
- Variable Temperature NMR (VT-NMR) : Conduct experiments between 298K and 223K to slow conformational exchange, resolving rotameric peaks.
- 2D NOESY : Confirm spatial proximity of methyl groups in specific conformers.
- DFT Calculations : Predict energy barriers (B3LYP/6-311G**) between conformers, correlating with coalescence temperatures. This integrated approach resolves spectral ambiguities .
Q. What computational methods best predict the photodegradation pathways of this compound in environmental studies?
A multi-scale approach combines:
- TD-DFT : Optimize ground/excited states (ωB97X-D/def2-TZVP) to model UV absorption.
- COSMO-RS : Simulate aqueous photolysis under 254nm irradiation.
- HPLC-MS Validation : Compare predicted pathways (e.g., dechlorination) with experimental results. This method achieves ±0.3 eV accuracy in degradation product prediction .
Q. How does the steric environment of the 2,3-dimethylphenyl group influence nucleophilic aromatic substitution (SNAr) in derivatives?
- Steric Hindrance : The ortho-dimethyl groups create a 142° dihedral angle (X-ray CCDC 2056781), increasing SNAr activation energy by 18–22 kJ/mol versus para-substituted analogs.
- Solvent Effects : Polar aprotic solvents (DMAc) enhance reaction rates (k = 2.4×10⁻⁵ s⁻¹ at 120°C).
- Regioselectivity : Steric effects favor ipso substitution (83:17 ratio at 80°C). Molecular mechanics (MMFF94) align with experimental Hammett σₚ values (R² = 0.89) .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
